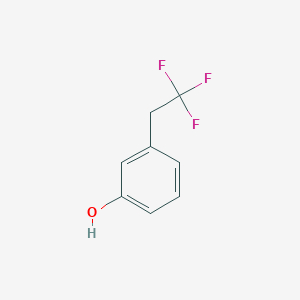

3-(2,2,2-Trifluoroethyl)phenol

説明

Structure

3D Structure

特性

IUPAC Name |

3-(2,2,2-trifluoroethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F3O/c9-8(10,11)5-6-2-1-3-7(12)4-6/h1-4,12H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVLPKNPGWGKEMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)CC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00357107 | |

| Record name | 3-(2,2,2-trifluoroethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00357107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

161611-53-6 | |

| Record name | 3-(2,2,2-trifluoroethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00357107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Reaction Mechanisms of 3 2,2,2 Trifluoroethyl Phenol Derivatives

Reactions Involving the Trifluoroethyl Group

The 2,2,2-trifluoroethyl group (-CH₂CF₃) is characterized by its high stability, which is a consequence of the strong carbon-fluorine bonds. This inherent stability significantly influences its reactivity, particularly in electrophilic and nucleophilic reactions.

Electrophilic and Nucleophilic Reactions at the Trifluoroethyl Moiety

Direct electrophilic or nucleophilic attack on the trifluoroethyl group is generally challenging. A nucleophile is a reactant that provides a pair of electrons to form a new covalent bond, while an electrophile accepts an electron pair. masterorganicchemistry.combritannica.com The carbon atom of the trifluoromethyl (CF₃) group is highly electron-deficient due to the strong inductive effect of the three fluorine atoms, which might suggest susceptibility to nucleophilic attack. However, the fluorine atoms' lone pairs create electrostatic repulsion, and the lack of a good leaving group on the CF₃ group itself prevents typical substitution reactions. oxfordsciencetrove.comyoutube.com

Similarly, the trifluoroethyl group is deactivated towards electrophilic attack. The strong electron-withdrawing nature of the CF₃ group reduces the electron density of the adjacent methylene (B1212753) (-CH₂) group and the aromatic ring, making them less susceptible to electrophiles. britannica.com Consequently, reactions involving this moiety often require forcing conditions or proceed via alternative pathways, such as radical mechanisms.

Bond Dissociation Enthalpies and Radical Reactivity of CF₃ Sources

The generation of trifluoromethyl (CF₃•) radicals is a common strategy in synthetic chemistry for introducing CF₃ groups into molecules. nih.gov These radicals can be produced from various precursors, including trifluoroiodomethane (CF₃I) and zinc triflinate, through single-electron chemistry. nih.govchemistryviews.org Studies on the reaction of CF₃ radicals with benzotrifluoride (B45747) have been used to determine C-H bond strengths in related molecules. rsc.org The C-H bonds of the methylene group in the trifluoroethyl substituent are the most likely sites for radical abstraction, initiating further transformations.

The heterolytic bond dissociation enthalpy (BDE) is a key parameter for understanding the ability of electrophilic trifluoromethylating reagents to act as trifluoromethyl cation (CF₃⁺) donors. acs.org Computational studies have been employed to establish energetic guides for a wide range of these reagents. acs.org

Table 1: Selected Bond Dissociation Enthalpies (BDEs) of Related Fluorinated Compounds

| Bond | Compound | BDE (kcal mol⁻¹) |

|---|---|---|

| CF₃O−OCF₃ | Di(trifluoromethyl) peroxide | 47.5 ± 0.5 |

| Me₃CO−OCMe₃ | Di-tert-butyl peroxide | 38.9 ± 0.5 |

| CF₃O−H | Trifluoromethanol | 118.8 ± 0.5 |

Data sourced from computational and pyrolysis studies. acs.org

Reactions Involving the Phenolic Hydroxyl Group

The phenolic hydroxyl (-OH) group is a versatile functional handle for a wide array of chemical transformations. Its reactivity is central to the synthesis of diverse derivatives of 3-(2,2,2-trifluoroethyl)phenol.

O-Trifluoromethylation of Phenols via Aryl Xanthates

The synthesis of aryl trifluoromethyl ethers (ArOCF₃) is of significant interest in medicinal and materials chemistry due to the unique properties conferred by the trifluoromethoxy (OCF₃) group. nih.govnih.gov A notable method for the O-trifluoromethylation of phenols involves a two-step sequence via an aryl xanthate intermediate. nih.govnih.govresearchgate.net

This procedure offers a milder alternative to harsher, traditional methods. nih.govnih.gov The process involves:

Xanthate Formation: The phenol (B47542) is first converted to its corresponding aryl xanthate. This is achieved by reacting the phenol with reagents like imidazolium (B1220033) methylthiocarbonothioyl salts. nih.govnih.gov

Desulfurative Fluorination: The resulting xanthate is then treated with a fluorinating agent, such as XtalFluor-E ([Et₂NSF₂]BF₄), in the presence of an activator like trichloroisocyanuric acid (TCCA) or N-fluorobenzenesulfonimide (NFSI), to yield the desired aryl trifluoromethyl ether. researchgate.net

This methodology has been shown to be effective for a range of phenols, including those with heteroaromatic substituents. nih.gov

Functional Group Transformations and Derivatization Strategies

The phenolic hydroxyl group readily undergoes various functional group transformations, which are essential for modifying the compound's properties or for preparing it for further analysis. researchgate.netnih.govquizlet.com Derivatization is a key step prior to techniques like gas chromatography-mass spectrometry (GC-MS) to increase the volatility and thermal stability of phenolic compounds. nih.gov

Common derivatization and transformation strategies include:

Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base yields the corresponding esters. This is a classic strategy for protecting the hydroxyl group or for creating prodrugs. nih.gov

Alkylation: Treatment with alkyl halides under basic conditions produces ethers. This modifies the polarity and hydrogen-bonding capability of the molecule. nih.gov

Silylation: Reaction with silylating agents, such as those that generate trimethylsilyl (B98337) (TMS) derivatives, is a common method for protecting the hydroxyl group and increasing volatility for GC-MS analysis. nih.gov

The choice of strategy depends on the desired outcome, whether for synthetic purposes or analytical characterization. nih.govnih.gov

Table 2: Common Derivatization Reactions for Phenolic Hydroxyl Groups

| Reaction Type | Reagent Class | Product Functional Group | Purpose |

|---|---|---|---|

| Acylation | Acyl Halides, Anhydrides | Ester (-OCOR) | Protection, Prodrug Synthesis |

| Alkylation | Alkyl Halides | Ether (-OR) | Modify Polarity, Protection |

Mechanistic Investigations of Synthetic Transformations

Understanding the mechanisms of these transformations is crucial for optimizing reaction conditions and predicting outcomes. Kinetic and computational studies have shed light on the pathways of several key reactions involving phenols.

For instance, the reaction of phenols with cyclic anhydrides has been studied kinetically, revealing a process consistent with a rate-determining nucleophilic attack of the phenol on the anhydride. nih.gov Bronsted-type plots suggest a concerted or enforced concerted mechanism where a stable tetrahedral intermediate is not formed. nih.gov

In the context of trifluoromethylation, mechanistic proposals often involve radical pathways. A method for the multiple trifluoromethylation of phenols using CF₃I under visible light is proposed to proceed through a mechanism involving sequential single-electron transfers from a photoexcited phenoxide intermediate. chemistryviews.org

Mechanistic studies of enzyme-catalyzed reactions involving phenol derivatives, such as the oxidation of flavanones by anthocyanidin synthase, have also been conducted. rsc.org These studies use structural analysis and labeling experiments to reveal how factors like substrate stereochemistry can influence reaction pathways, altering the balance between hydroxylation and desaturation mechanisms. rsc.org Such investigations, while not directly on this compound, provide fundamental insights into the reactivity of substituted phenols in complex chemical and biological systems.

Elucidation of Reaction Pathways and Intermediates

The reaction pathways of phenolic compounds often involve electrophilic substitution on the aromatic ring, oxidation of the phenol, or reactions at the hydroxyl group. For fluorinated phenols, unique pathways such as defluorination can also occur.

While direct studies on this compound are limited, research on the closely related trifluoromethylphenols (TFMPs) provides significant insight into potential mechanisms. One of the most critical pathways for TFMPs is hydrolysis leading to defluorination. This reaction is highly dependent on the position of the trifluoromethyl group. Studies show that 2-TFMP and 4-TFMP undergo hydrolysis to form the corresponding hydroxybenzoic acids and fluoride (B91410), whereas 3-TFMP is resistant to hydrolysis under similar aqueous conditions. rsc.orgrsc.org

The proposed mechanism for the hydrolysis of 2- and 4-TFMP is a base-catalyzed E1cB (Elimination Unimolecular conjugate Base) reaction. rsc.orgrsc.org This pathway involves two key steps:

Deprotonation: The phenolic proton is abstracted by a base, forming a phenoxide ion. This step is crucial for the reaction to proceed. rsc.orgrsc.org

Fluoride Elimination: The resulting negative charge is delocalized into the aromatic ring, facilitating the elimination of a fluoride ion. For 2- and 4-TFMP, the negative charge can be delocalized to the carbon bearing the -CF3 group, stabilizing the transition state and enabling fluoride elimination to form a quinone methide intermediate. nih.gov

In the case of 3-TFMP, the negative charge from the deprotonated hydroxyl group cannot be effectively delocalized to the meta-position. This lack of resonance stabilization makes the subsequent fluoride elimination step energetically unfavorable, thus explaining the compound's stability towards hydrolysis. rsc.org It is highly probable that this compound exhibits similar stability due to this electronic effect.

Other potential reactions involve the aromatic ring itself. The hydroxyl group is a strongly activating, ortho-, para-directing group for electrophilic aromatic substitution. Conversely, the -CH2CF3 group is deactivating and meta-directing. Therefore, electrophilic attack (e.g., nitration, halogenation) would be expected to occur at positions ortho and para to the hydroxyl group (positions 2, 4, and 6), with the trifluoroethyl group sterically and electronically hindering the reaction to some extent. Intermediates in these reactions would be the typical resonance-stabilized carbocations known as sigma complexes or arenium ions.

Role of Catalysis in Enhancing Selectivity and Efficiency

Catalysis is essential for controlling the reactivity of this compound and its derivatives, enabling selective and efficient transformations that are otherwise difficult to achieve. Key catalytic reactions include hydrogenation and oxidation.

Hydrogenation: Catalytic hydrogenation of the aromatic ring in phenols is a significant industrial process for producing cyclohexanols and cyclohexanones. nih.gov Various noble metal catalysts are employed to achieve high selectivity. For phenol hydrogenation, catalysts based on palladium (Pd), rhodium (Rh), ruthenium (Ru), and nickel (Ni) are commonly used. nih.govatlantis-press.comrsc.org

The choice of catalyst can influence the reaction outcome. For instance, palladium-on-alumina has been shown to be effective for the trans-selective hydrogenation of phenol derivatives, while rhodium-based catalysts typically favor the formation of cis-isomers. nih.gov In the context of this compound, catalytic hydrogenation would reduce the aromatic ring to yield trifluoroethyl-substituted cyclohexanol, a valuable building block. The specific stereochemistry of the product would depend on the selected catalytic system.

Interactive Table: Catalysts in Phenol Hydrogenation

| Catalyst System | Typical Product(s) | Selectivity/Conditions |

|---|---|---|

| Palladium on Carbon (Pd/C) | Cyclohexane, Cyclohexanol, Cyclohexanone | Efficient conversion in supercritical alcohol. atlantis-press.com |

| Palladium on Alumina (Pd/Al2O3) | trans-Cyclohexanols | High trans-diastereoselectivity. nih.gov |

| Rhodium-based Catalysts | cis-Cyclohexanols | High cis-diastereoselectivity. nih.gov |

| Nickel-based Catalysts (Ni@C) | Cyclohexanol | High conversion and selectivity under mild conditions. rsc.org |

Oxidation: The oxidation of phenols can lead to various products, including quinones. libretexts.org This transformation can be achieved using stoichiometric oxidants or through catalytic aerobic oxidation, which is a more environmentally friendly approach. Copper catalysts, in particular, have been shown to be effective for the aerobic oxidation of phenols to ortho-quinones. rsc.org For a substituted phenol like this compound, catalytic oxidation could potentially yield the corresponding trifluoroethyl-substituted benzoquinone, a reactive intermediate for further synthesis.

Stability and Degradation Pathways in Various Chemical Environments

The stability of this compound is significantly influenced by its chemical environment, particularly pH and the presence of light or microorganisms. The strong carbon-fluorine bonds and the electronic effects of the substituents play a major role in its degradation pathways.

As established, the meta-position of the trifluoro-substituent confers high stability against hydrolytic defluorination. rsc.orgrsc.org Studies on trifluoromethylphenols (TFMPs) under various aqueous conditions have demonstrated that 3-TFMP does not undergo hydrolysis, while its ortho and para isomers degrade to form hydroxybenzoic acids. rsc.orgchemrxiv.org This stability is a direct consequence of the inability to form a stabilized intermediate required for the E1cB elimination of fluoride. rsc.org

Interactive Table: Hydrolytic Stability of Trifluoromethylphenol Isomers

| Compound | Reactivity in Aqueous Solution | Proposed Mechanism |

|---|---|---|

| 2-Trifluoromethylphenol (2-TFMP) | Hydrolyzes to 2-hydroxybenzoic acid | E1cB defluorination via quinone methide intermediate. rsc.orgrsc.org |

| 3-Trifluoromethylphenol (3-TFMP) | Stable, no hydrolysis observed | E1cB pathway is electronically disfavored. rsc.orgrsc.org |

While stable against hydrolysis, other degradation pathways may be relevant. Photodegradation is a known pathway for other fluorinated phenols, such as 3-trifluoromethyl-4-nitrophenol (TFM), which degrades under sunlight to produce trifluoroacetic acid (TFA). researchgate.net The efficiency and products of photolysis are highly dependent on the substitution pattern and pH. researchgate.net Therefore, under UV irradiation, this compound could potentially undergo degradation, although specific pathways have not been elucidated.

Biodegradation of fluorinated aromatic compounds is also a possibility, though often challenging for microorganisms due to the xenobiotic nature of the C-F bond. nih.govumn.edu Microbial degradation of phenols typically proceeds via hydroxylation to form catechols, followed by ring cleavage. dntb.gov.ua For fluorinated phenols, this can be followed by defluorination. The presence of the trifluoroethyl group on this compound would likely make it more recalcitrant to microbial degradation compared to unsubstituted phenol.

Applications of 3 2,2,2 Trifluoroethyl Phenol in Advanced Research Domains

Research in Pharmaceutical and Medicinal Chemistry

In the realm of pharmaceutical and medicinal chemistry, the structural attributes of 3-(2,2,2-Trifluoroethyl)phenol make it a valuable component for designing and synthesizing new therapeutic agents. The presence of both a reactive phenol (B47542) group and a metabolically robust trifluoroethyl moiety provides a dual advantage for drug development.

Exploration as a Building Block for Novel Therapeutic Agents

This compound serves as a key starting material, or building block, for more complex molecules. Phenolic compounds are a recurring and important motif in a significant percentage of small-molecule drugs, valued for their structural and reactive properties. nsf.gov The synthesis of new phenolic compounds is a foundational aspect of creating new antiproliferative agents and other therapeutics. researchgate.net By starting with this compound, medicinal chemists can incorporate the advantageous trifluoroethyl group into a drug candidate from the earliest stages of synthesis, bypassing the need for potentially challenging late-stage fluoroalkylation reactions. nih.govresearchgate.net This allows for the streamlined development of molecules where the enhanced properties of the fluorine-containing group are integral to the core structure.

Impact of the Trifluoroethyl Group on Pharmacokinetic and Pharmacodynamic Research

The introduction of fluorine-containing groups, such as trifluoroethyl, can profoundly alter the properties of a molecule, which is a key strategy in modern drug design. mdpi.com The trifluoroethyl group is known to enhance metabolic stability due to the strength of the carbon-fluorine bond, one of the strongest in organic chemistry. mdpi.comnih.gov This increased stability can lead to a longer half-life of a drug in the body.

Furthermore, this group significantly increases lipophilicity (the ability to dissolve in fats and lipids), which can improve a drug's ability to permeate biological membranes. mdpi.comnih.gov This modification can also influence a molecule's binding affinity to its biological target. For instance, the inclusion of a trifluoromethyl group has been shown to increase the potency of a compound by enhancing interactions within the hydrophobic pockets of proteins and enzymes. nih.govmdpi.com The electron-withdrawing nature of the group also alters the acidity (pKa) of the nearby phenolic proton, which can affect how the molecule interacts with its target receptor. nih.gov

| Property | Impact of the Trifluoroethyl Group | Rationale |

| Metabolic Stability | Increased | The high bond energy of the C-F bond resists metabolic breakdown by enzymes. mdpi.com |

| Lipophilicity | Increased | The fluorine atoms increase the molecule's nonpolar character, aiding membrane permeation. mdpi.comnih.gov |

| Binding Affinity | Potentially Enhanced | Can improve interactions with hydrophobic pockets in target proteins. nih.govmdpi.com |

| Acidity (pKa) | Modified | The strong electron-withdrawing effect of fluorine atoms influences the acidity of the phenolic hydroxyl group. nih.gov |

Table 1: Physicochemical and Pharmacological Effects of the Trifluoroethyl Group

Design and Synthesis of Bioactive Derivatives

The phenol moiety of this compound is a versatile chemical handle that allows for the synthesis of a wide array of derivatives. Phenols are readily used in various chemical reactions to create ethers, esters, and other functional groups, making them a cornerstone for building libraries of related compounds for biological screening. nsf.govnih.gov Researchers can modify the hydroxyl group or other positions on the aromatic ring to fine-tune the biological activity and pharmacokinetic profile of the resulting molecules. researchgate.netnih.gov This process of creating derivatives is essential for structure-activity relationship (SAR) studies, where chemists systematically alter a molecule's structure to optimize its therapeutic effects. mdpi.com The stability conferred by the trifluoroethyl group ensures that this part of the molecule remains intact while other modifications are explored.

Research in Agrochemical Innovations

The same properties that make fluorinated compounds valuable in medicine also make them highly effective in agriculture. This compound is a relevant intermediate in the synthesis of modern pesticides and herbicides designed for greater efficacy and environmental stability.

Role in the Formulation of Pesticides and Herbicides

The development of an effective agrochemical is not limited to the active ingredient; its formulation is critical for successful application and performance. purdue.eduufl.edu Formulations are mixtures of active and inert ingredients designed to improve handling, storage, and effectiveness. ufl.edu The physicochemical properties of this compound, such as its solubility and stability, would make it a suitable precursor for active ingredients used in various formulation types, including:

Emulsifiable Concentrates (EC): Where the active ingredient is dissolved in an oil-based solvent with an emulsifier, creating a stable emulsion when mixed with water. purdue.edu

Suspension Concentrates (SC): A stable suspension of a solid active ingredient in a liquid, which is useful for compounds that are not readily soluble in water or oil. ufl.edu

Granular Formulations (G): Solid particles of an active ingredient combined with inert materials, which can offer controlled release. researchgate.netgoogle.com

The stability imparted by the trifluoroethyl group can help ensure that the active ingredient derived from it does not degrade prematurely, either in storage or after application in the field.

Advanced Analytical Techniques for Characterization and Quantification in Research

Spectroscopic Methodologies for Fluorinated Compound Analysis

Spectroscopic methods are indispensable for elucidating the molecular structure of fluorinated compounds. Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provide detailed information on the atomic arrangement and mass of the molecule, respectively.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules. For fluorinated compounds, Fluorine-19 (¹⁹F) NMR is particularly valuable. The ¹⁹F nucleus possesses properties that make it highly suitable for NMR analysis: it has a nuclear spin of 1/2 and a high gyromagnetic ratio, resulting in high sensitivity, comparable to that of proton (¹H) NMR. wikipedia.orgslideshare.net Furthermore, ¹⁹F is the only naturally occurring isotope of fluorine (100% abundance), which enhances its detection. wikipedia.orghuji.ac.il

A key feature of ¹⁹F NMR is its exceptionally wide range of chemical shifts, spanning over 800 ppm, which is significantly broader than the typical 10-20 ppm range in ¹H NMR. wikipedia.orgslideshare.net This large dispersion minimizes signal overlap and makes the ¹⁹F chemical shift highly sensitive to subtle changes in the local electronic environment of the fluorine atoms. slideshare.netalfa-chemistry.com For the trifluoromethyl (CF₃) group in a compound like 3-(2,2,2-Trifluoroethyl)phenol, the chemical shift is influenced by factors such as electronic effects of neighboring substituents, solvent polarity, and substrate topology. researchgate.netdovepress.com Typically, CF₃ groups attached to an aliphatic carbon, as in the trifluoroethyl moiety, appear in the range of -50 to -70 ppm relative to the standard reference compound, trichlorofluoromethane (B166822) (CFCl₃). wikipedia.org

Spin-spin coupling between ¹⁹F and other nuclei (like ¹H or other ¹⁹F nuclei) provides further structural information. huji.ac.il The coupling constants in ¹⁹F NMR are generally larger than in ¹H NMR, and long-range couplings are common. wikipedia.orghuji.ac.il In the case of this compound, the ¹⁹F spectrum would likely show a triplet for the CF₃ group due to coupling with the adjacent methylene (B1212753) (-CH₂-) protons.

Table 1: Typical ¹⁹F NMR Chemical Shift Ranges for Common Fluorine-Containing Functional Groups

| Functional Group | Chemical Shift Range (ppm) |

| -CF₃ (aliphatic) | -50 to -70 |

| -CF₂H | -120 to -150 |

| -CH₂F | -200 to -220 |

| Ar-F (Fluorobenzene) | -100 to -140 |

| -COCF₃ | -67 to -85 |

Note: Chemical shifts are referenced to CFCl₃ at 0 ppm. Values are approximate and can vary based on the specific molecular structure and solvent. wikipedia.orgalfa-chemistry.comresearchgate.net

Mass spectrometry (MS) is a fundamental analytical technique that measures the mass-to-charge ratio (m/z) of ions. When coupled with chromatographic separation techniques like liquid chromatography (LC) or gas chromatography (GC), it becomes a highly sensitive and selective method for identifying and quantifying specific compounds in a mixture. anr.frresearchgate.net

For a compound like this compound, both GC-MS and LC-MS/MS can be employed. The choice depends on the compound's volatility and thermal stability.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is suitable for volatile and thermally stable compounds. Phenols can often be analyzed directly or after derivatization to increase their volatility. epa.gov In the mass spectrometer, the molecule is ionized, typically by electron impact (EI), which causes it to fragment in a predictable manner. The resulting fragmentation pattern is a chemical fingerprint that helps in structural elucidation. whitman.edu For this compound, the aromatic ring would lead to a prominent molecular ion peak. whitman.eduyoutube.com Common fragmentation pathways for phenols include the loss of a hydrogen atom (M-1) or the loss of a carbon monoxide molecule (M-28). whitman.edudocbrown.info The trifluoroethyl group may also fragment, leading to characteristic ion signals.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a powerful tool for analyzing a wide range of compounds, including those that are not suitable for GC. researchgate.net The sample is first separated by HPLC, and the eluent is introduced into the mass spectrometer. Soft ionization techniques like electrospray ionization (ESI) are commonly used, which typically keep the molecular ion intact. nih.gov In tandem MS (MS/MS), the molecular ion is selected and fragmented to produce product ions, which enhances specificity and is used for quantification. researchgate.net

Table 2: Predicted Key Mass Fragments for this compound (Molecular Weight: 178.13 g/mol )

| m/z Value | Possible Fragment Ion | Fragmentation Process |

| 178 | [C₈H₇F₃O]⁺ | Molecular Ion (M⁺) |

| 177 | [C₈H₆F₃O]⁺ | Loss of a hydrogen atom (M-1) from the hydroxyl or aromatic ring |

| 150 | [C₈H₇F₃]⁺ | Loss of carbon monoxide (CO) from the molecular ion |

| 109 | [C₇H₆O]⁺ | Loss of the CF₃ radical |

| 94 | [C₆H₅OH]⁺ | Cleavage of the ethyl group, resulting in a phenol (B47542) ion |

| 77 | [C₆H₅]⁺ | Loss of the hydroxyl group from the phenol ion |

Note: The fragmentation pattern is predictive and can vary based on the ionization technique and energy used.

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a highly sensitive technique for elemental analysis. nih.gov However, the direct determination of fluorine using conventional ICP-MS is challenging. nih.govperkinelmer.com Fluorine has a very high first ionization potential, making it difficult to ionize efficiently in the standard argon-based plasma. nih.govresearchgate.net

To overcome this limitation, novel methods have been developed that allow for the sensitive detection of fluorine. These approaches include:

Detecting Negative Ions: Modifying the ICP-MS to detect negative fluoride (B91410) ions (F⁻) instead of positive ions. perkinelmer.com

Formation of Polyatomic Ions: Introducing a reagent into the system that reacts with fluorine to form a stable polyatomic ion that can be easily detected. Examples include the formation of barium fluoride (BaF⁺) or sodium fluoride clusters (Na₂F⁺). nih.govuio.no

These advanced ICP-MS methods provide a compound-independent response for fluorine, meaning the signal intensity depends only on the concentration of elemental fluorine, not the specific molecule it is part of. nih.gov While this technique cannot identify this compound specifically, it is invaluable for quantifying the total amount of organofluorine compounds in a sample. perkinelmer.comnih.gov This is particularly useful in environmental monitoring and mass balance studies where the presence of unknown or unquantifiable fluorinated substances is suspected. perkinelmer.comuio.no

Chromatographic Separation Techniques for Complex Mixtures

Chromatography is a laboratory technique for the separation of a mixture. journalagent.com For analyzing compounds like this compound, which may exist in complex matrices such as environmental samples or biological fluids, chromatographic separation is an essential first step before detection and quantification. journalagent.comnih.gov

High-Performance Liquid Chromatography (HPLC): HPLC is the most widely used chromatographic technique for the analysis of phenolic compounds. nih.gov In reversed-phase HPLC, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase. nih.gov The separation is based on the differential partitioning of the analytes between the two phases. journalagent.com For fluorinated compounds, specialized stationary phases, such as those with fluorinated alkyl chains, can offer unique selectivity and improved separation from non-fluorinated analogues or isomers. oup.comchromatographyonline.com Detection is commonly achieved using a UV detector, as the phenol ring absorbs UV light, or by coupling the HPLC to a mass spectrometer for greater sensitivity and specificity. nih.gov

Gas Chromatography (GC): GC is another powerful separation technique, particularly for volatile compounds. epa.gov Phenols can be analyzed by GC using a flame ionization detector (FID) or, for enhanced sensitivity to halogenated compounds, an electron capture detector (ECD), especially after derivatization. epa.gov The choice of the GC column (stationary phase) is critical for achieving good resolution. Fused-silica capillary columns with various polarities are commonly used to separate isomers and related compounds. epa.gov

Challenges in the Detection, Identification, and Quantification of Fluorinated Organic Compounds in Complex Matrices

Despite the availability of advanced analytical techniques, the analysis of fluorinated organic compounds in complex matrices presents several significant challenges.

Lack of Analytical Standards: Many novel fluorinated compounds, including degradation products or metabolites of substances like this compound, are not commercially available as certified reference standards. perkinelmer.comnih.gov This absence makes unambiguous identification and accurate quantification extremely difficult, as most chromatographic methods rely on comparison with an authentic standard. anr.fr

Matrix Effects: Biological and environmental samples (e.g., plasma, soil, water) contain numerous co-extracted substances that can interfere with the analysis. In LC-MS, these matrix components can cause ion suppression or enhancement, where the signal of the target analyte is artificially decreased or increased, leading to inaccurate quantification. researchgate.net Extensive sample cleanup and preparation are often required to mitigate these effects.

Isomer Separation: Fluorinated compounds can exist as various structural isomers. These isomers often have very similar physicochemical properties, making their separation by chromatography challenging. nih.gov Co-elution of isomers can lead to misidentification and quantification errors.

Quantification of Unknowns: Targeted analyses using methods like LC-MS/MS can only detect and quantify known compounds for which the method is optimized. Studies have shown that a significant fraction of the total organic fluorine detected by methods like ICP-MS or combustion ion chromatography in environmental samples cannot be accounted for by the sum of targeted known fluorinated compounds. tudelft.nl This indicates the presence of numerous unknown or "dark matter" fluorinated substances.

Development of Novel Analytical Methods for Research Purposes

To address the challenges in analyzing fluorinated compounds, research is focused on developing new and improved analytical methods.

Fluorine-Specific Detection: The development of robust fluorine-specific detectors is a major goal. The novel ICP-MS methods that detect fluorine as a polyatomic or negative ion are a significant step in this direction. perkinelmer.comnih.govuio.no By coupling these detectors with HPLC, researchers can perform non-target analysis, quantifying all fluorinated compounds eluting from the column, even without knowing their specific identity. uio.no This allows for the creation of a more complete mass balance of fluorine in a sample. uio.no

High-Resolution Mass Spectrometry (HRMS): Techniques like time-of-flight (TOF) and Orbitrap MS provide highly accurate mass measurements, which can be used to determine the elemental composition of an unknown compound. This is a powerful tool for the tentative identification of novel fluorinated substances and their transformation products when reference standards are unavailable. nih.gov

Advanced NMR Techniques: Efforts are underway to enhance the capabilities of ¹⁹F NMR for analyzing complex mixtures. This includes developing optimized pulse sequences to increase sensitivity and creating new data processing algorithms, potentially incorporating machine learning, to automatically identify and assign signals of fluorinated pollutants in environmental samples. anr.fr

Environmental and Biological Research Considerations for Fluorinated Phenols

Environmental Fate and Persistence Research of Trifluoromethylated Phenols

The introduction of trifluoromethylated phenols into the environment, including compounds like 3-(2,2,2-trifluoroethyl)phenol, necessitates a thorough understanding of their environmental fate and persistence. Research in this area has highlighted the stability of the trifluoromethyl (-CF3) group, which can influence the environmental behavior of these compounds.

Trifluoromethylphenols (TFMPs) are recognized as environmental contaminants that can emerge as transformation products of various pharmaceuticals and agrochemicals containing an aryl-CF3 moiety. rsc.org A primary concern associated with their presence in the environment is the potential for the -CF3 group to lead to the formation of persistent pollutants such as trifluoroacetic acid (TFA). rsc.org

Studies have shown that the environmental degradation of trifluoromethylated phenols can be influenced by factors such as the substitution pattern on the phenol (B47542) ring and the pH of the surrounding medium. acs.org For instance, the photohydrolytic degradation of 3-trifluoromethyl-4-nitrophenol (TFM) has been shown to produce TFA, with the yield being dependent on pH. acs.org

A study investigating the hydrolysis and spontaneous defluorination of various TFMPs under environmentally relevant aqueous conditions found that 3-TFMP (3-(Trifluoromethyl)phenol) did not undergo hydrolysis. rsc.org In contrast, other isomers like 2-TFMP and 4-TFMP did react to form corresponding hydroxybenzoic acids and fluoride (B91410). rsc.org This highlights the significant influence of the trifluoromethyl group's position on the phenol ring on the compound's reactivity and persistence.

The persistence of certain trifluoromethylated phenols is a key area of ongoing research, as their resistance to degradation can lead to long-term environmental presence. researchgate.net The strong carbon-fluorine bond in the trifluoromethyl group contributes to the stability of these compounds. researchgate.net

Table 1: Environmental Fate and Persistence of Selected Trifluoromethylated Phenols

| Compound | Degradation Pathway | Key Findings |

|---|---|---|

| 3-Trifluoromethyl-4-nitrophenol (TFM) | Photohydrolysis | Degrades to produce trifluoroacetic acid (TFA), with the yield and half-life being pH-dependent. acs.org |

| 3-(Trifluoromethyl)phenol (3-TFMP) | Hydrolysis | Did not undergo hydrolysis under tested environmentally relevant aqueous conditions. rsc.org |

| 2-(Trifluoromethyl)phenol (2-TFMP) | Hydrolysis | Reacted to primarily form the corresponding hydroxybenzoic acid and fluoride. rsc.org |

| 4-(Trifluoromethyl)phenol (4-TFMP) | Hydrolysis | Reacted to primarily form the corresponding hydroxybenzoic acid and fluoride. rsc.org |

Research into Bioconjugation and Metabolic Pathways of Fluorinated Compounds

The metabolic fate of fluorinated compounds, including fluorinated phenols, is a critical area of study due to their increasing use in pharmaceuticals and agrochemicals. The presence of fluorine atoms can significantly alter the metabolic pathways of these molecules compared to their non-fluorinated counterparts. researchgate.net

Generally, phenolic compounds undergo phase I and phase II metabolism. nih.gov Phase I metabolism often involves oxidation, reduction, or hydrolysis, frequently mediated by cytochrome P450 (CYP) enzymes. nih.gov For fluorinated compounds, the high strength of the carbon-fluorine bond can influence these reactions. acs.orgnih.gov While the C-F bond is generally stable, metabolic defluorination can occur. acs.orgnih.gov

Phase II metabolism involves the conjugation of the parent compound or its phase I metabolites with endogenous molecules to increase water solubility and facilitate excretion. nih.gov For phenolic compounds, this typically involves glucuronidation or sulfation of the hydroxyl group. nih.gov These reactions are catalyzed by UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), respectively. nih.gov

Bioconjugation is the process of chemically linking two or more molecules, where at least one is a biomolecule. thermofisher.com In the context of metabolism, this refers to the phase II conjugation reactions. Research into the bioconjugation of phenolic compounds has explored various methods for creating these conjugates, which can alter their biological properties. nih.gov

The trifluoromethyl group, in particular, is known to confer increased metabolic stability to molecules. researchgate.net However, the metabolism of fluorinated compounds can sometimes lead to the formation of reactive intermediates. acs.orgnih.gov Understanding these metabolic pathways is crucial for assessing the biological activity and potential for bioaccumulation of fluorinated phenols.

Table 2: Key Enzymes and Reactions in the Metabolism of Phenolic Compounds

| Metabolic Phase | Enzyme Family | Type of Reaction | General Effect on Phenolic Compounds |

|---|---|---|---|

| Phase I | Cytochrome P450 (CYP) | Oxidation, Hydroxylation | Introduces or exposes functional groups. nih.gov |

| Phase II | UDP-glucuronosyltransferases (UGTs) | Glucuronidation | Adds a glucuronic acid moiety to the hydroxyl group, increasing water solubility for excretion. nih.gov |

| Phase II | Sulfotransferases (SULTs) | Sulfation | Adds a sulfate (B86663) group to the hydroxyl group, increasing water solubility for excretion. nih.gov |

Research on Enzymes for Fluorinated Compound Synthesis (e.g., Fluorinases)

The synthesis of fluorinated organic compounds has traditionally relied on chemical methods. However, there is growing interest in enzymatic approaches, which can offer greater selectivity and milder reaction conditions. the-innovation.org A key breakthrough in this area was the discovery of a class of enzymes known as fluorinases. nih.gov

Fluorinases are the only known enzymes capable of catalyzing the formation of a carbon-fluorine bond. wikipedia.org The first fluorinase was isolated from the soil bacterium Streptomyces cattleya. nih.govacs.org This enzyme, also known as 5'-fluoro-5'-deoxyadenosine (B1198245) (5'-FDA) synthase, catalyzes the reaction between a fluoride ion and S-adenosyl-L-methionine (SAM) to produce 5'-fluoro-5'-deoxyadenosine (5'-FDA). nih.govwikipedia.org This enzymatic reaction represents the most effective and promising method for the direct formation of a C-F bond. nih.gov

Beyond fluorinases, other enzymes have been investigated and engineered for the synthesis of fluorinated compounds. These include:

Cytochrome P450 Enzymes: These enzymes can be engineered to catalyze the fluorination of organic molecules. nih.gov

Tyrosine Phenol-lyases: These enzymes have also been explored for their potential in synthesizing fluorinated compounds. nih.gov

Aldolases, Lipases, and Transaminases: These and other enzyme classes are part of the broader toolkit being developed for the enzymatic synthesis of a variety of fluorinated compounds. nih.gov

The laccase-mediated trifluoromethylation of unprotected phenols has been demonstrated as a biocatalytic method for introducing the trifluoromethyl group. nih.gov This process involves the recombination of a phenol radical cation, generated by the laccase, and a CF3-radical. nih.gov This method is notable for its mild reaction conditions and tolerance of various functional groups. nih.gov

Research into these enzymes is paving the way for more sustainable and efficient methods for producing valuable fluorinated compounds, including those with phenolic structures.

Table 3: Enzymes Involved in the Synthesis of Fluorinated Compounds

| Enzyme | Function in Fluorination | Source Organism (Example) |

|---|---|---|

| Fluorinase (5'-FDA synthase) | Catalyzes the direct formation of a carbon-fluorine bond. nih.govwikipedia.org | Streptomyces cattleya nih.govacs.org |

| Cytochrome P450 | Can be engineered to catalyze fluorination reactions. nih.gov | Various microorganisms |

| Laccase | Mediates the trifluoromethylation of unprotected phenols. nih.gov | Fungi, bacteria, plants |

| Tyrosine Phenol-lyase | Investigated for potential in fluorinated compound synthesis. nih.gov | Various bacteria |

Future Research Directions and Challenges in 3 2,2,2 Trifluoroethyl Phenol Chemistry

Development of Highly Selective and Efficient Synthetic Routes

The synthesis of aryl-trifluoroethyl ethers and related structures, including 3-(2,2,2-Trifluoroethyl)phenol, has traditionally relied on classical methodologies. researchgate.net However, these routes often present significant challenges, such as the use of expensive and unstable reagents like 2,2,2-trifluoroiodoethane or harsh and corrosive substances like boron tribromide, which are difficult to handle on an industrial scale. google.comgoogle.com Future research must prioritize the development of more practical, selective, and efficient synthetic pathways.

Transition metal-catalyzed cross-coupling reactions have emerged as a promising alternative for creating trifluoroethoxylated aromatic compounds. researchgate.net However, challenges remain in catalyst stability, substrate scope, and the cost of precious metal catalysts. Future work should focus on:

Developing catalysts based on earth-abundant metals: Investigating iron, copper, or nickel catalysts to replace expensive metals like palladium.

Designing advanced ligands: Creating ligands that enhance catalyst activity and selectivity, allowing for milder reaction conditions and broader functional group tolerance.

Exploring catalyst-free methodologies: Further investigation into reactions that proceed without a metal catalyst, such as the direct trifluoroethylation of amines using trifluoroacetic acid, could provide more economical and environmentally friendly alternatives. researchgate.net

The development of one-pot or tandem reactions that combine multiple synthetic steps without isolating intermediates would also significantly improve efficiency and reduce waste, representing a key goal for future synthetic strategies.

Exploration of Novel Applications in Interdisciplinary Research

The unique physicochemical properties imparted by the trifluoroethyl group suggest that this compound and its derivatives have significant potential in various interdisciplinary fields. researchgate.net Organofluorine compounds are already integral to the pharmaceutical and agrochemical industries. researchgate.netbenthamscience.comdovepress.comcas.cn

Future research should systematically explore the following areas:

Medicinal Chemistry: this compound can serve as a scaffold for new therapeutic agents. Research should focus on synthesizing libraries of derivatives and screening them for biological activity against various targets, including enzymes and receptors implicated in diseases like cancer, neurodegenerative disorders, and infectious diseases. The trifluoroethyl moiety can act as a bioisostere for other groups, potentially improving the pharmacokinetic profile of existing drugs. researchgate.net

Agrochemicals: The development of new herbicides, pesticides, and fungicides containing the this compound core could lead to products with enhanced potency, selectivity, and environmental stability.

Materials Science: The incorporation of this fluorinated phenol (B47542) into polymers or other materials could create surfaces with tailored properties, such as hydrophobicity, thermal stability, or specific binding capabilities. These materials could find applications in coatings, electronics, and biomedical devices.

Chemical Biology and PET Imaging: The 2,2,2-trifluoroethoxy group is increasingly used in tracers for positron emission tomography (PET). researchgate.net Synthesizing derivatives of this compound labeled with isotopes like fluorine-18 (B77423) could yield novel imaging agents for diagnosing and studying diseases in vivo.

A significant challenge in this area is establishing clear structure-activity relationships (SAR) to guide the rational design of new functional molecules. This will require close collaboration between synthetic chemists, biologists, and material scientists.

Integration of Advanced Analytical and Computational Methodologies

As new derivatives of this compound are synthesized and tested, advanced analytical and computational tools will be indispensable for their characterization and for predicting their behavior.

Analytical Methodologies: The presence of fluorine provides a unique analytical handle. Future research will benefit from the integration of sophisticated techniques to study reaction mechanisms, identify byproducts, and analyze the fate of these compounds in biological or environmental systems. Key methods include:

¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy: This technique is highly sensitive for detecting and quantifying fluorine-containing molecules and their transformation products. acs.orgresearchgate.net

Chromatography and Mass Spectrometry: The combination of high-pressure liquid chromatography (HPLC) with high-resolution mass spectrometry (HRMS) is crucial for separating complex mixtures and identifying unknown fluorinated photoproducts or metabolites. acs.orgresearchgate.netnih.gov

Advanced Spectroscopy: Techniques like near-infrared (NIR) spectroscopy and capillary electrophoresis (CE) can offer alternative methods for the identification and quantification of phenolic compounds. researchgate.net

A major challenge is the limited availability of analytical standards for novel fluorinated compounds, which can complicate quantification and identification. nih.gov

Computational Methodologies: Computational chemistry offers a powerful, predictive tool for understanding the properties and reactivity of this compound and its derivatives, reducing the need for extensive empirical screening. researchgate.net Future directions include:

Predicting Physicochemical Properties: Using Density Functional Theory (DFT) and other methods to accurately calculate key parameters like pKa, which influences solubility and biological uptake. researchgate.net

Modeling Reaction Mechanisms: Simulating reaction pathways to understand selectivity and optimize conditions for synthetic routes.

Molecular Docking and Dynamics: In silico screening of derivatives against biological targets to predict binding affinities and guide the design of new drug candidates.

Investigating Electronic Structure: Using models like the molecular 3-body distorted wave (M3DW) to understand the electronic properties and ionization behavior of the molecule. researchgate.net

The challenge lies in the accuracy of the computational models, which must be continuously refined and validated against experimental data to ensure their predictive power.

Advancement of Sustainable and Green Chemical Practices for Fluorinated Compound Synthesis

The synthesis of organofluorine compounds has traditionally involved hazardous reagents and generated significant waste. dovepress.com A critical area for future research is the development of sustainable and green synthetic methods. researchgate.netbenthamscience.com This aligns with the growing demand for environmentally benign chemical manufacturing.

Key research avenues include:

Green Solvents and Reagents: Replacing conventional volatile organic solvents with greener alternatives like water, ionic liquids, or supercritical fluids. researchgate.netbenthamscience.com This includes moving away from hazardous fluorinating agents like antimony trifluoride (SbF₃) and hydrogen fluoride (B91410) (HF). dovepress.com

Catalytic Processes: Focusing on catalytic methods that are highly efficient, use low loadings of non-toxic catalysts, and can be easily recovered and recycled. researchgate.netbenthamscience.com

Energy Efficiency: Exploring alternative energy sources like microwave irradiation or photocatalysis to drive reactions more efficiently and at lower temperatures, reducing energy consumption. researchgate.netbenthamscience.com Phenols themselves can act as metal-free photocatalytic platforms, an area ripe for exploration. units.it

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, minimizing waste.

Sustainable Fluorine Sources: Investigating the long-term sustainability of fluorine sources, as the primary raw material, fluorspar (CaF₂), is a finite resource. rsc.org

The primary challenge is to develop green methods that are not only environmentally friendly but also economically viable and scalable for industrial production. Achieving high yields and selectivity under green conditions often requires significant innovation in catalyst design and process optimization.

Q & A

Q. What strategies improve yield in multi-step syntheses involving this compound?

- Methodological Answer: Implementing flow chemistry for exothermic alkylation steps minimizes byproduct formation. In situ FTIR monitors reaction progress, while Design of Experiments (DoE) optimizes parameters (temperature, stoichiometry). For example, a 15% yield increase was achieved using 1.2 equiv NaH and 80°C heating in DMF .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。